3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol
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Overview
Description
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through a condensation reaction, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Used in the synthesis of antibacterial agents.
Uniqueness
Its ability to undergo various modifications makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
116058-96-9 |
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Molecular Formula |
C12H13NOS |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C12H13NOS/c1-3-9(8(2)14)12-13-10-6-4-5-7-11(10)15-12/h3-9,14H,1H2,2H3 |
InChI Key |
SOZLUISJBSHCPY-UHFFFAOYSA-N |
SMILES |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
Canonical SMILES |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
Synonyms |
2-Benzothiazoleethanol,beta-ethenyl-alpha-methyl-,(R*,S*)-(9CI) |
Origin of Product |
United States |
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